Mass Shift vs. Unlabeled Parent
2-Acetamido-5-chlorobenzophenone-d5 incorporates five deuterium atoms exclusively at the 2′,3′,4′,5′,6′ positions of the benzoyl phenyl ring, yielding a molecular weight of 278.75 g/mol compared with 273.71 g/mol for the unlabeled compound [1]. This corresponds to a mass increment of +5.04 Da (Δm = 5.04), which is the nominal mass difference accessible on low-resolution quadrupole and ion-trap instruments. The deuterium placement on the non-exchangeable aromatic C–H bonds ensures that the label is chemically inert under typical sample preparation conditions (acid hydrolysis, liquid–liquid extraction, derivatization), unlike N-deuterated or O-deuterated analogs that may undergo back-exchange in protic solvents [2]. In contrast, the unlabeled compound (273.71 g/mol) provides zero mass offset, rendering it indistinguishable from the analyte in MS1 full-scan or selected-ion monitoring (SIM) modes, thereby precluding its use as an internal standard in stable-isotope dilution assays [1].
| Evidence Dimension | Molecular weight and mass shift for MS discrimination |
|---|---|
| Target Compound Data | 278.75 g/mol (C₁₅H₇D₅ClNO₂); +5.04 Da vs. unlabeled |
| Comparator Or Baseline | Unlabeled 2-acetamido-5-chlorobenzophenone (CAS 13788-59-5): 273.71 g/mol (C₁₅H₁₂ClNO₂) |
| Quantified Difference | ΔMW = +5.04 g/mol (1.84% relative mass increase) |
| Conditions | Exact mass calculation based on monoisotopic atomic masses; deuterium labeling at 2′,3′,4′,5′,6′ aromatic positions of benzoyl ring |
Why This Matters
A +5 Da mass shift provides sufficient separation from the unlabeled analyte for quantitative MS workflows while preserving near-identical chromatographic retention and ionization efficiency—a prerequisite for reliable isotope-dilution quantification; smaller shifts (e.g., +3 Da) may risk isotopic cross-talk with the analyte's natural-abundance ³⁷Cl isotopologue.
- [1] NIST Chemistry WebBook. 4-Chloroacetamidobenzophenone (CAS 13788-59-5). Molecular Weight: 273.714. (Unlabeled compound reference data). View Source
- [2] Maurus A, Augsburger M, Rivier L, Mangin P. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Int J Legal Med. 1987;98:1–10. doi:10.1007/BF00200380. (Comprehensive MS fragmentation data for 14 benzophenones including acetamido derivatives, establishing fragmentation patterns used for identification). View Source
